2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine
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Overview
Description
2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine is a chemical compound that belongs to the class of pyrazolines This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the dihydropyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of phase-transfer catalysts and other advanced techniques can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
Uniqueness
2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine is unique due to its specific dihydropyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12) |
InChI Key |
RHXHOQNZGZNRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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